“N’-Ethyl-N,N-dimethylpropane-1,3-diamine” is a chemical compound with the molecular formula C7H18N2 . It is also known by other names such as 1-(Ethylamino)-3-(dimethylamino)propane .
The molecular structure of “N’-Ethyl-N,N-dimethylpropane-1,3-diamine” is based on its molecular formula, C7H18N2 . The InChI string for this compound is InChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3 .
“N’-Ethyl-N,N-dimethylpropane-1,3-diamine” has a molecular weight of 130.23 g/mol . Other physical and chemical properties such as density, boiling point, and flash point are not explicitly mentioned in the available sources.
The compound is categorized under biochemical reagents and is recognized for its potential applications in chemical synthesis and biological studies. It is commercially available from various suppliers, including Shanghai Yuanye Bio-Technology Co., Ltd. and BenchChem, which provide detailed specifications regarding its physical and chemical properties .
The synthesis of 1-(Ethylamino)-3-(dimethylamino)propane typically involves two main steps:
Industrial methods may employ continuous processes utilizing fixed-bed reactors for greater efficiency, particularly when using dimethylamine and acrylonitrile followed by hydrogenation under high pressure with a Raney-Nickel catalyst.
The molecular structure of 1-(Ethylamino)-3-(dimethylamino)propane can be described as follows:
InChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3
, which provides a standardized representation of its structure .A visual representation would show a three-dimensional arrangement where the nitrogen atoms are bonded to their respective alkyl groups, influencing both steric and electronic properties.
1-(Ethylamino)-3-(dimethylamino)propane can participate in various chemical reactions due to its amine functional groups:
These reactions are essential for its use in organic synthesis and medicinal chemistry .
The mechanism of action for 1-(Ethylamino)-3-(dimethylamino)propane primarily revolves around its role as a nucleophile in biochemical processes. It may interact with various molecular targets:
These properties make it suitable for various applications in scientific research and industrial processes.
1-(Ethylamino)-3-(dimethylamino)propane has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4